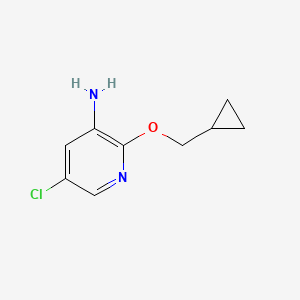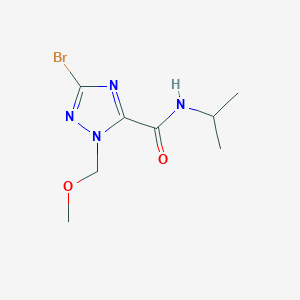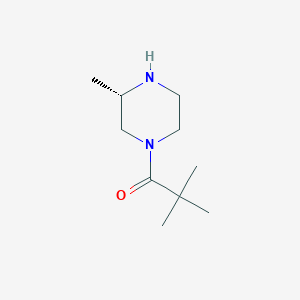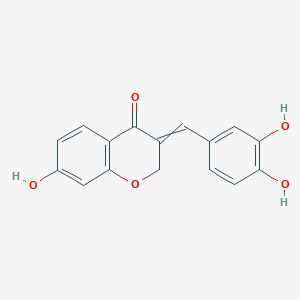
(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one
描述
Sappanone A is a homoisoflavonoid with diverse biological activities that has been isolated from the aerial parts of C. pulcherrima, the heartwood of C. sappan, and the stems of H. campechianum. In vitro, sappanone A inhibits 76.2, 59.2, 37.4, and 35.4% of FGFR1, KDR, c-Met, and c-Kit kinase activity, respectively, when used at a concentration of 10 μM. It also inhibits influenza viral neuraminidase (NA) with IC50 values of 0.7, 1.1, and 1 μM for H1N1, H3N2, and H9N2 influenza viral NAs, respectively. Sappanone A has antibacterial activity against Gram-positive B. subtilis, B. sphaericus, and S. aureus as well as Gram-negative K. aerogenes and C. violaceum. It also inhibits the growth of A. niger and C. albicans fungi. Sapannone A inhibits LPS-induced inflammatory responses in vitro and in vivo, reducing nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E2 (PGE2; ) production in RAW264.7 cells as well as LPS-induced mortality in mice. It also attenuates airway inflammation and mucus hypersecretion via activation of the Nrf2 signaling pathway in a mouse model of ovalbumin-induced asthma.
Highly selective inhibitor of IMPDH2, demonstrating significant inhibitory effects on neuroinflammation by directly targeting the conserved cysteine residue 140 (Cys140) in the noncatalytic Bateman domain of IMPDH2
(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.
属性
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYZXXBTJHJISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031878 | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102067-84-5 | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102067-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one induce vasorelaxation in rat aortic rings?
A1: The research indicates that this compound induces vasorelaxation in rat aortic rings through an endothelium-independent mechanism []. This means that it relaxes blood vessels directly, without requiring the presence or function of the endothelium (the inner lining of blood vessels). The study demonstrated that the compound's vasorelaxant effect was not significantly affected by the removal of the endothelium or the presence of inhibitors of the nitric oxide (NO) pathway, which is a common endothelium-dependent vasorelaxation mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




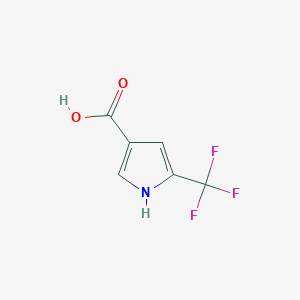
![Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B1457526.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

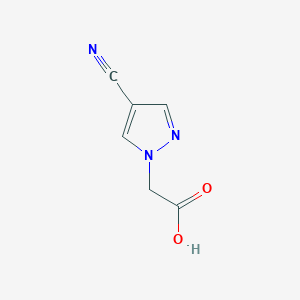
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)
